molecular formula C13H10FNO2 B3045579 Methyl 2-(4-fluorophenyl)nicotinate CAS No. 110307-23-8

Methyl 2-(4-fluorophenyl)nicotinate

Cat. No.: B3045579
CAS No.: 110307-23-8
M. Wt: 231.22 g/mol
InChI Key: FRIQPFUXSNNBCW-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)nicotinate is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a fluorophenyl group attached to the nicotinate moiety

Scientific Research Applications

Methyl 2-(4-fluorophenyl)nicotinate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

  • Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A .
  • Other 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated antiviral potency against Coxsackie B4 virus .

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluorophenyl)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst. One common method includes the use of sulfuric acid as a catalyst under reflux conditions. The reaction proceeds as follows:

Nicotinic acid+MethanolH2SO4Methyl nicotinate+Water\text{Nicotinic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl nicotinate} + \text{Water} Nicotinic acid+MethanolH2​SO4​​Methyl nicotinate+Water

To introduce the 4-fluorophenyl group, a Suzuki-Miyaura coupling reaction can be employed. This involves the reaction of methyl nicotinate with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction conditions typically include heating the mixture in a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and reagents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-fluorophenyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-(4-fluorophenyl)nicotinic acid.

    Reduction: this compound alcohol.

    Substitution: Various halogenated derivatives depending on the substituent used.

Comparison with Similar Compounds

  • Methyl nicotinate
  • 2-(4-fluorophenyl)nicotinic acid
  • 4-fluorophenylboronic acid

Comparison: Methyl 2-(4-fluorophenyl)nicotinate is unique due to the presence of both the nicotinate and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs. For example, the fluorophenyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in medicinal applications.

Properties

IUPAC Name

methyl 2-(4-fluorophenyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-13(16)11-3-2-8-15-12(11)9-4-6-10(14)7-5-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIQPFUXSNNBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571378
Record name Methyl 2-(4-fluorophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110307-23-8
Record name Methyl 2-(4-fluorophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a nitrogen purged flask was charged Pd(Ph3)4 (1.84 g, 1.6 mmoles, 0.005 eq), sodium carbonate (42.8 g, 404 mmoles, 1.3 eq), 52 (55.5 g, 320.6 mmoles, 1.0 eq), p-fluorophenylboronic acid (53.8 g, 384.7 mmoles, 1.2 eq), followed by 1.3 L denatured EtOH. The reaction was heated to 78° C. with vigorous stirring under N2 overnight. HPLC analysis [Tret 52=10 min, Tret 54=12 min] of the reaction mixture showed that the starting material was completely consumed and a later-eluting peak produced. The reaction was cooled to room temperature and the solvents removed under vacuum. The residue was dissolved in EtOAc, washed, dried (MgSO4), filtered through celite, and concentrated to afford a pale yellow solid 54.
[Compound]
Name
Pd(Ph3)4
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
42.8 g
Type
reactant
Reaction Step One
Name
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
53.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of methyl 2-chloropyridin-3-carboxylate (6.8 g.), 4-fluorobenzeneboronic acid (7.2 g.), 1M. aqueous sodium carbonate (40 ml.), Pd(dppb)Cl2(1.2 g.), ethanol(10 ml.) and toluene(150 ml.) was stirred at reflux under an inert atmosphere for 5 hr. The reaction was then cooled, the oganic layer separated, the aqueous extracted with toluene and then the Icombined extracts dried and evaporated to dryness. The product was purified by flash column chromatography eluting wth ethyl acetate/iso-hexane(9:1,8:2,7:3) to give methyl 2-(4-fluorophenyl)pyridin-3-carboxylate as a white solid(7.5 g.)
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Pd(dppb)Cl2
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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